Ethyl 2-chlorooxazole-5-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 2-chlorooxazole-5-carboxylate (CAS 862599-47-1) is a heterocyclic building block featuring a 1,3-oxazole core substituted with a chlorine atom at the 2-position and an ethyl ester at the 5-position. With a molecular formula of C₆H₆ClNO₃ and a molecular weight of 175.57 g/mol , it is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing oxazole-containing drug candidates and poly-oxazole scaffolds.

Molecular Formula C6H6ClNO3
Molecular Weight 175.57 g/mol
CAS No. 862599-47-1
Cat. No. B3021262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chlorooxazole-5-carboxylate
CAS862599-47-1
Molecular FormulaC6H6ClNO3
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(O1)Cl
InChIInChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
InChIKeyZFLDTEIDAGWEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chlorooxazole-5-carboxylate (CAS 862599-47-1): A Versatile Chlorooxazole Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 2-chlorooxazole-5-carboxylate (CAS 862599-47-1) is a heterocyclic building block featuring a 1,3-oxazole core substituted with a chlorine atom at the 2-position and an ethyl ester at the 5-position. With a molecular formula of C₆H₆ClNO₃ and a molecular weight of 175.57 g/mol [1], it is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing oxazole-containing drug candidates and poly-oxazole scaffolds . The compound is a liquid at room temperature and is commercially available with a standard purity of 95% .

Ethyl 2-chlorooxazole-5-carboxylate: Why Direct Substitution with Unfunctionalized Oxazole Esters Compromises Synthetic Utility


The synthetic value of ethyl 2-chlorooxazole-5-carboxylate lies in the unique reactivity conferred by the chlorine atom at the 2-position, which enables downstream diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In contrast, unsubstituted ethyl oxazole-5-carboxylate or non-halogenated analogs lack this electrophilic handle, significantly limiting their utility for C–C and C–N bond formation . Furthermore, the position of the chloro substituent is critical: while the 4-chloro regioisomer, ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9), is commercially available, the distinct electronic and steric environment of the 5-carboxylate may alter both the reactivity profile and the final product's biological properties, making simple regioisomeric substitution ill-advised without empirical validation .

Quantitative Differentiation of Ethyl 2-chlorooxazole-5-carboxylate: Comparative Physicochemical and Synthetic Data


Regioisomeric Distinction: Impact on Lipophilicity and Predicted Membrane Permeability

The 5-carboxylate regioisomer, ethyl 2-chlorooxazole-5-carboxylate, exhibits a lower computed lipophilicity (XLogP3 = 1.9) compared to its 4-carboxylate regioisomer, ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9), which has a higher computed XLogP3 of 2.2. This 0.3 log unit difference translates to a 2-fold decrease in predicted partition coefficient, potentially influencing oral absorption and blood-brain barrier penetration [1]. This differentiation is critical in early-stage drug discovery where fine-tuning lipophilicity is essential for optimizing pharmacokinetic properties [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Efficiency: A Validated Two-Step Chlorination Protocol with Quantified Yield

A documented two-step preparation of ethyl 2-chlorooxazole-5-carboxylate from the commercially available ethyl oxazole-5-carboxylate utilizes LiHMDS and hexachloroethane in THF. The reaction proceeds at -42°C for 30 minutes, followed by a warm-up to 20°C over 42 hours, affording the target compound in 67% isolated yield . This contrasts with alternative chlorination methods using reagents like SOCl₂ or PCl₅, which can be harsh, less selective, and may lead to decomposition of the sensitive oxazole ring . The moderate but reproducible 67% yield provides a benchmark for synthetic chemists planning scale-up or seeking to optimize the route [1].

Process Chemistry Synthetic Methodology Heterocyclic Chemistry

Commercial Availability and Purity Benchmarking Against In-Class Analogs

Ethyl 2-chlorooxazole-5-carboxylate is commercially available from multiple global suppliers, including Sigma-Aldrich (Ambeed), with a stated purity of 95% and a liquid physical form . In comparison, the 4-carboxylate regioisomer (ethyl 2-chlorooxazole-4-carboxylate) is less widely distributed and often available only in smaller quantities or through custom synthesis . The 5-carboxylate's broader commercial footprint ensures more consistent quality, batch-to-batch reproducibility, and shorter lead times for researchers [1].

Chemical Procurement Supply Chain Quality Control

Ethyl 2-chlorooxazole-5-carboxylate: Targeted Application Scenarios for Optimized Research and Development


Medicinal Chemistry: Synthesis of Poly-Oxazole Macrocycles for Anticancer Lead Optimization

The compound's 2-chloro substituent enables iterative cross-coupling for constructing complex poly-oxazole architectures, a scaffold found in several marine natural products with potent antitumor activity. Procurement of the 5-carboxylate regioisomer (vs. 4-carboxylate) is preferred due to its lower lipophilicity (XLogP3 = 1.9), which may mitigate off-target effects and improve aqueous solubility in subsequent lead candidates [1].

Process Chemistry: Reliable Scale-Up of a Key Oxazole Intermediate Using a Validated Chlorination Protocol

The documented 67% yield for the two-step LiHMDS/hexachloroethane chlorination of ethyl oxazole-5-carboxylate provides a reliable benchmark for process chemists . This validated protocol reduces uncertainty in initial scale-up campaigns, allowing for more accurate costing and resource allocation compared to alternative routes that lack reported yields [2].

Chemical Biology: Preparation of Bifunctional Probes for Target Identification and Engagement Studies

The chlorine atom serves as a latent handle for late-stage diversification via cross-coupling, enabling the introduction of affinity tags, fluorescent reporters, or photoaffinity labels. The commercial availability of the 5-carboxylate in 95% purity ensures a reliable starting material for multi-step probe synthesis, minimizing batch-to-batch variability .

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